Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate
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Overview
Description
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is a chemical compound with the molecular formula C6H5F2LiN2O2 It is a lithium salt of a difluoro-substituted imidazole derivative
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are key components to functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biological processes .
Pharmacokinetics
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities including antibacterial, antifungal, and antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetic acid with a lithium base. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF), under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature until the formation of the lithium salt is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents used.
Complexation: The lithium ion can form complexes with other ligands, which can be useful in catalysis and materials science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups on the imidazole ring .
Scientific Research Applications
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce difluoro-substituted imidazole moieties into target molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as lithium-ion batteries and other energy storage devices
Comparison with Similar Compounds
Similar Compounds
Lithium 2,2-difluoro-2-(fluorosulfonyl)acetate: A similar compound with a fluorosulfonyl group instead of the imidazole moiety.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Another related compound with a methyl ester group.
Uniqueness
Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate is unique due to the presence of the imidazole ring, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
lithium;2,2-difluoro-2-(1-methylimidazol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2.Li/c1-10-3-2-9-4(10)6(7,8)5(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONMQDDFPXPGV-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CN=C1C(C(=O)[O-])(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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